

Bioequivalence assessment of regorafenib formulations with a labeled standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Regorafenib-13C,d3

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Bioequivalence of Regorafenib Formulations: A Comparative Guide

This guide provides a detailed comparison of bioequivalence between different formulations of the multi-kinase inhibitor regorafenib and the labeled standard, Stivarga®. The assessment is based on publicly available data from clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetic profiles and experimental methodologies.

Comparative Pharmacokinetic Data

The bioequivalence of a test formulation of regorafenib has been established against the reference product, Stivarga®, in healthy adult subjects under various conditions. The key pharmacokinetic (PK) parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_{max}), were evaluated. The geometric mean ratios (GMRs) of these parameters for the test versus the reference formulation fell within the standard bioequivalence acceptance range of 80.00% to 125.00%.^{[1][2]}

Below are summary tables of the pharmacokinetic data from a pivotal bioequivalence study conducted in healthy Chinese volunteers.^{[3][4][5][6]} The study compared a test (T) 40 mg regorafenib formulation with the reference (R) 40 mg Stivarga® formulation under both fasting and fed (high-fat, high-calorie) conditions.^{[3][4][5][6]}

Table 1: Pharmacokinetic Parameters of Regorafenib Formulations (Fasting State)

Parameter	Test Formulation (T)	Reference Formulation (R)	Geometric Mean Ratio (T/R) (%)	90% Confidence Interval
Cmax (ng/mL)	185.3 ± 71.3	196.2 ± 68.4	94.7	80.0 - 112.2
AUC0-144h (ng·h/mL)	4867.2 ± 1383.1	5328.5 ± 1533.7	91.4	85.8 - 97.4
AUC0-∞ (ng·h/mL)	5013.5 ± 1438.9	5478.1 ± 1599.8	91.7	86.1 - 97.6

Table 2: Pharmacokinetic Parameters of Regorafenib Formulations (Fed State)

Parameter	Test Formulation (T)	Reference Formulation (R)	Geometric Mean Ratio (T/R) (%)	90% Confidence Interval
Cmax (ng/mL)	267.1 ± 98.5	282.4 ± 103.7	94.6	85.4 - 104.8
AUC0-144h (ng·h/mL)	6843.1 ± 1845.2	7002.3 ± 1921.4	97.7	92.5 - 103.2
AUC0-∞ (ng·h/mL)	7012.6 ± 1901.7	7101.5 ± 1987.6	98.8	93.4 - 104.5

The results demonstrate that the 90% confidence intervals for the geometric least-square means of the ratio of the test to reference formulation for regorafenib were entirely within the 80-125% equivalence margin under both fasting and fed conditions.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The bioequivalence of the regorafenib formulations was assessed through a single-center, randomized, open-label, two-period, two-way crossover Phase 1 clinical trial.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Study Design

Healthy volunteers were randomly assigned to receive a single oral dose of either the test or reference regorafenib formulation (40 mg).^{[4][5][6]} Following a washout period, subjects received the alternate formulation. This crossover design was implemented for both fasting and fed conditions.^{[4][5][6]} For the fed state, a high-fat, high-calorie meal was administered prior to drug intake.^{[4][5][6]}

Pharmacokinetic Analysis

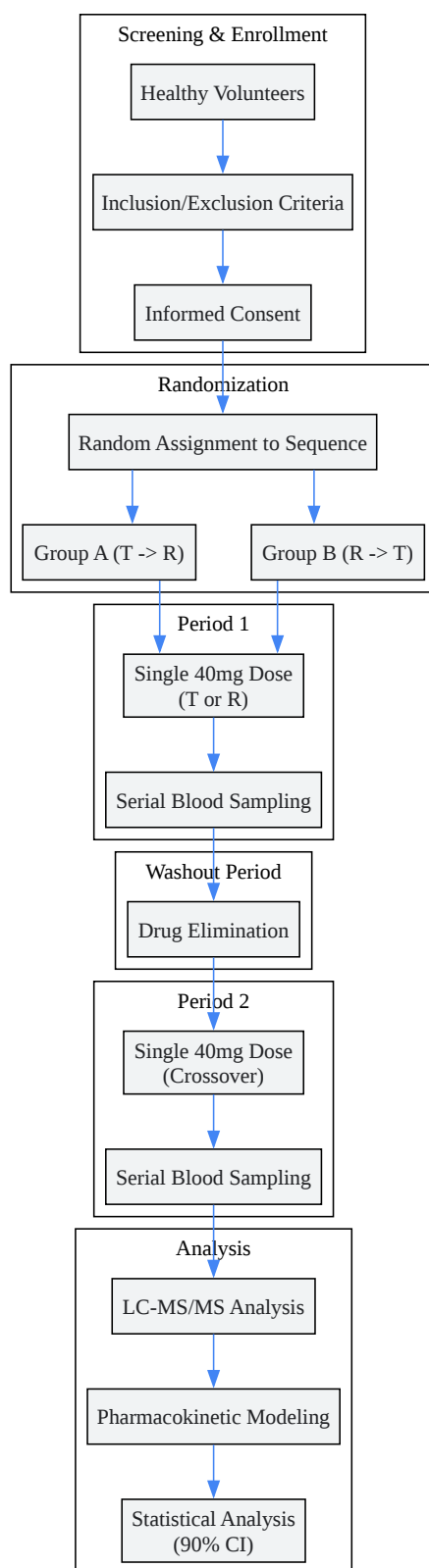
Blood samples were collected at predetermined time points post-dosing to measure the plasma concentrations of regorafenib and its major active metabolite, M-2.^[9] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of the analytes in plasma.^[9] The key pharmacokinetic parameters (C_{max} , AUC_{0-144h}, and AUC_{0-∞}) were calculated using non-compartmental methods.^{[4][5][6]}

Statistical Analysis

A linear mixed-effects model was used to evaluate the differences in the natural logarithm-transformed pharmacokinetic parameters (C_{max} , AUC_{0-144h}, and AUC_{0-∞}) between the two formulations.^[7] The model included sequence, drugs, and period as fixed effects, and participant ID as a random effect.^[7] Bioequivalence was concluded if the 90% confidence intervals of the geometric mean for the test/reference ratios were within the 80-125% range.^[7]
^[8]

Visualizing the Bioequivalence Study Workflow and Regorafenib's Mechanism

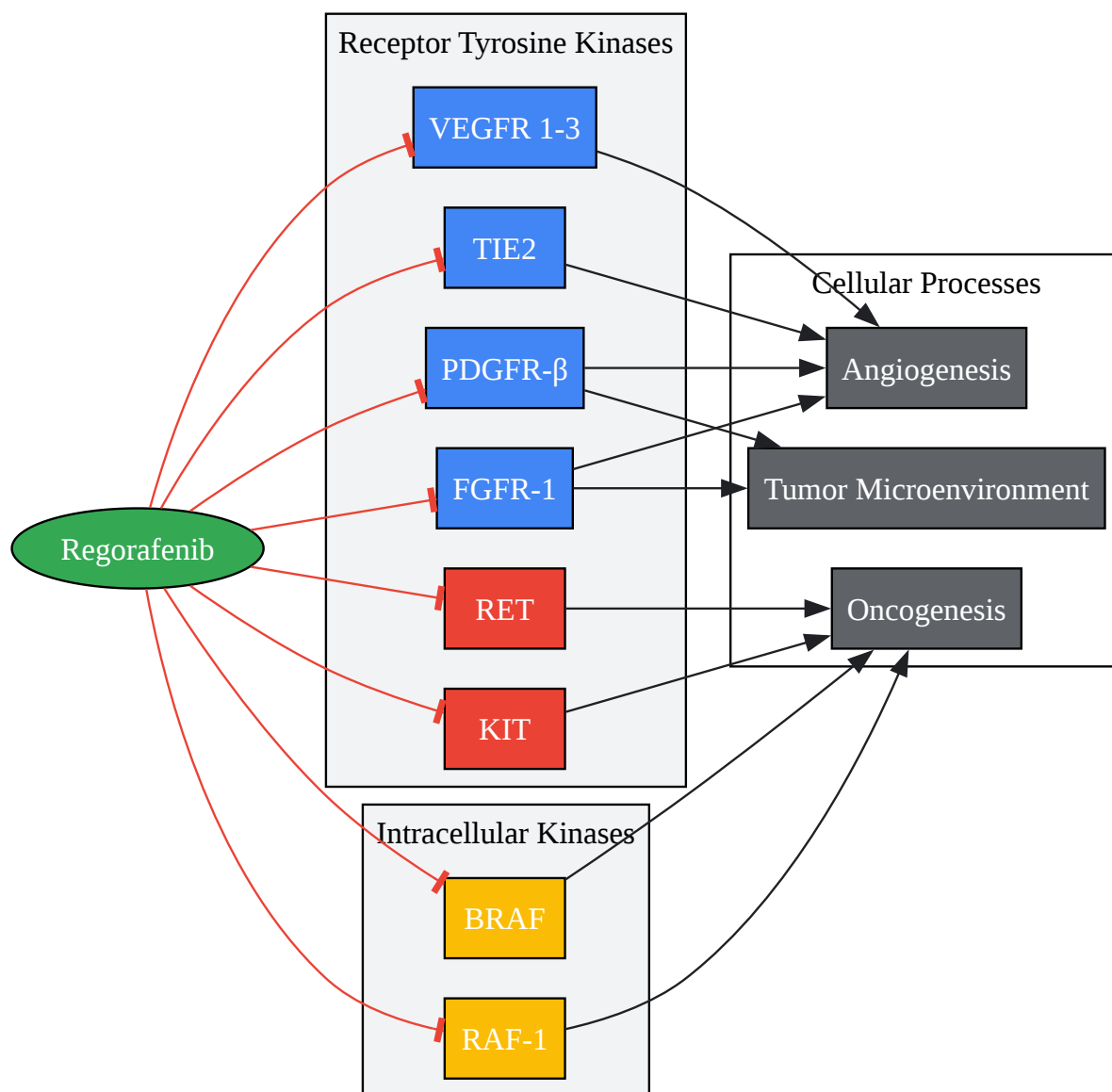
To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.



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Bioequivalence Study Workflow

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][11][12]



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Regorafenib's Mechanism of Action

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- To cite this document: BenchChem. [Bioequivalence assessment of regorafenib formulations with a labeled standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026279#bioequivalence-assessment-of-regorafenib-formulations-with-a-labeled-standard]

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